

# The Pharmacokinetic Profile of Nintedanib Esylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Nintedanib esylate |           |
| Cat. No.:            | B1678937           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **nintedanib esylate**, a potent small molecule tyrosine kinase inhibitor. The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this compound.

### **Executive Summary**

Nintedanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in modulating signaling pathways involved in angiogenesis and fibrosis.[1][2] A thorough understanding of its pharmacokinetic properties is paramount for its effective and safe use in clinical practice. This document details the absorption, distribution, metabolism, and excretion (ADME) of nintedanib, supported by quantitative data from both preclinical and clinical investigations. It also outlines the experimental methodologies employed in key studies and provides visual representations of relevant biological pathways and experimental workflows.

### **Pharmacokinetic Properties**

Nintedanib exhibits a pharmacokinetic profile characterized by low oral bioavailability, high plasma protein binding, and extensive metabolism.[3][4] Its pharmacokinetics are dose-proportional within the therapeutic range.[1][2]

### **Absorption and Bioavailability**







Following oral administration, nintedanib is absorbed with time to maximum plasma concentration (Tmax) typically observed between 2 to 4 hours.[3][5] The absolute bioavailability of nintedanib is low, approximately 4.7% in healthy volunteers, which is attributed to significant first-pass metabolism and the effects of the P-glycoprotein (P-gp) transporter.[3][5]

The presence of food increases the exposure to nintedanib. Co-administration with a high-fat, high-calorie meal has been shown to increase the maximum plasma concentration (Cmax) by approximately 15% and the area under the curve (AUC) by about 20%.[1] Therefore, it is recommended that nintedanib be taken with food.[1]

### **Distribution**

Nintedanib is highly bound to plasma proteins, primarily albumin, with a bound fraction of approximately 98% in humans.[1] Preclinical studies in mice and rats show similarly high plasma protein binding of over 97%, while in monkeys, it is between 91-93%.[1] The volume of distribution at steady-state (Vss) is high, around 1050 L in humans, indicating extensive distribution into tissues.[5] Preclinical data from rats following administration of radiolabelled nintedanib confirmed wide distribution into most tissues, with the notable exception of the central nervous system.[1]

### Metabolism

The primary metabolic pathway for nintedanib is hydrolytic cleavage by esterases, mainly Carboxylesterase 1 (CES1), to its free acid moiety, BIBF 1202.[6][7] This is followed by glucuronidation of BIBF 1202 by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide.[1][6] A minor metabolic pathway involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which accounts for about 5% of its metabolism.[1][8] The major metabolites, BIBF 1202 and its glucuronide, are considered pharmacologically inactive.[5]

### **Excretion**

Nintedanib and its metabolites are primarily eliminated via fecal/biliary excretion.[3] Following a single oral dose of radiolabelled nintedanib, approximately 93.4% of the dose was recovered in the feces, with less than 1% being excreted in the urine.[1][5] The terminal elimination half-life of nintedanib is in the range of 10 to 15 hours.[1][2]



### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **nintedanib esylate** from various studies.

Table 1: Human Pharmacokinetic Parameters of Nintedanib

| Parameter                         | Value                | Reference |
|-----------------------------------|----------------------|-----------|
| Absolute Bioavailability          | ~5% (fed)            | [5]       |
| Tmax (Time to Peak Concentration) | 2 - 4 hours (fed)    | [3][5]    |
| Effect of Food on AUC             | ~20% increase        | [1][5]    |
| Plasma Protein Binding            | 97.8%                | [5]       |
| Volume of Distribution (Vss)      | ~1050 L              | [5]       |
| Terminal Half-life (t½)           | 10 - 15 hours        | [5]       |
| Major Route of Elimination        | Fecal/Biliary (>90%) | [3][5]    |

Table 2: Preclinical Pharmacokinetic Parameters of Nintedanib

| Species | Bioavailability | Plasma Protein<br>Binding | Reference |
|---------|-----------------|---------------------------|-----------|
| Mouse   | Not Reported    | >97%                      | [1]       |
| Rat     | ~12%            | >97%                      | [9]       |
| Monkey  | ~24%            | 91-93%                    | [1][9]    |

Table 3: Effect of Co-administered Drugs on Nintedanib Pharmacokinetics in Humans



| Co-<br>administered<br>Drug | Effect on<br>Nintedanib<br>AUC | Effect on<br>Nintedanib<br>Cmax | Mechanism of<br>Interaction       | Reference |
|-----------------------------|--------------------------------|---------------------------------|-----------------------------------|-----------|
| Ketoconazole                | 1.61-fold increase             | 1.83-fold increase              | Potent P-gp and CYP3A4 inhibitor  | [5]       |
| Rifampicin                  | 50.3% decrease                 | 60.3% decrease                  | Potent P-gp and<br>CYP3A4 inducer | [5]       |
| Pirfenidone                 | 68.3% of original              | 59.2% of original               | Not fully<br>elucidated           | [5]       |

### **Experimental Protocols**

This section outlines the general methodologies for key experiments cited in the pharmacokinetic evaluation of nintedanib.

## Bioanalytical Method for Nintedanib and Metabolites in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the simultaneous determination of nintedanib and its main metabolite, BIBF 1202, in plasma.

- Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) is a common technique to extract the analytes. An internal standard is added prior to precipitation to ensure accuracy.
- Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).
- Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for nintedanib, BIBF 1202, and the internal standard.



 Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.

### In Vivo Pharmacokinetic Studies

- Animal Studies: Studies are conducted in various animal species (e.g., rats, mice, monkeys).
   Nintedanib esylate is administered orally (e.g., via gavage) or intravenously. Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data.[10]
- Human Studies: Clinical pharmacokinetic studies are conducted in healthy volunteers and patient populations. Following administration of a single or multiple doses of nintedanib esylate, serial blood samples are collected. Plasma concentrations of nintedanib and its metabolites are determined using a validated bioanalytical method. Pharmacokinetic parameters are then calculated. Bioavailability studies often involve comparing the pharmacokinetics after oral administration to that after intravenous administration.[11]

## ADME (Absorption, Distribution, Metabolism, Excretion) Study Protocol

A human ADME study is conducted to understand the fate of the drug in the body.

- Study Design: A single oral dose of radiolabeled ([14C]) nintedanib is administered to a small group of healthy male subjects.
- Sample Collection: Blood, plasma, urine, and feces are collected at various time points over a period sufficient to capture the majority of the excreted radioactivity (e.g., up to 120 hours).
- Analysis: Total radioactivity in all collected samples is measured. The concentrations of the
  parent drug and its metabolites in plasma, urine, and feces are determined using
  chromatographic and radiometric detection methods.
- Data Evaluation: The extent of absorption, routes and rates of excretion, and metabolic pathways are elucidated from the collected data.[1]



### **Visualizations**

The following diagrams illustrate key pathways and workflows related to nintedanib.



Click to download full resolution via product page

Caption: Nintedanib's Mechanism of Action.



Click to download full resolution via product page

Caption: Metabolic Pathway of Nintedanib.





Click to download full resolution via product page

Caption: General Pharmacokinetic Study Workflow.





Click to download full resolution via product page

Caption: Bioanalytical Method Workflow.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans | Semantic Scholar [semanticscholar.org]
- 7. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of Nintedanib Esylate: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678937#pharmacokinetics-and-bioavailability-of-nintedanib-esylate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com